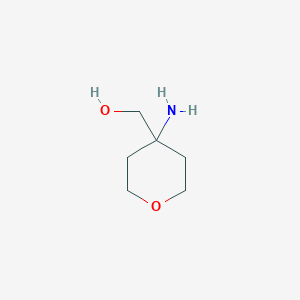

(4-Aminooxan-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminooxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICNBHGJGXBSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592742 | |

| Record name | (4-Aminooxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720706-20-7 | |

| Record name | 4-Aminotetrahydro-2H-pyran-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720706-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminooxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminooxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminooxan-4-yl)methanol (CAS 720706-20-7)

Disclaimer: The following document is a comprehensive guide based on publicly available data for (4-Aminooxan-4-yl)methanol. Due to the limited amount of published research on this specific molecule, some sections, particularly concerning experimental protocols and biological applications, are based on established principles and data from structurally related compounds.

This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the CAS number 720706-20-7, is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both an aminomethyl and a hydroxymethyl group. This geminal substitution pattern on a saturated heterocyclic core makes it a potentially valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a recognized scaffold in numerous bioactive molecules, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. This guide provides an overview of the known properties, a proposed synthetic route, and the potential applications of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that comprehensive experimental data for this compound is not widely available in peer-reviewed literature, and the presented data is primarily sourced from chemical supplier databases.

| Property | Value |

| CAS Number | 720706-20-7 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | (4-amino-tetrahydro-2H-pyran-4-yl)methanol, (4-Amino-tetrahydro-pyran-4-yl)-methanol |

| Boiling Point | 231 °C at 760 mmHg |

| Flash Point | 93.5 °C |

| Refractive Index | 1.474 |

| Appearance | Not specified (likely a solid or oil) |

| Solubility | Not specified (expected to be soluble in polar organic solvents and aqueous acids) |

Proposed Synthesis

A validated, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar 4-substituted tetrahydropyrans. A common strategy involves the construction of a tetrahydropyran-4-one intermediate, followed by the introduction of the amino and hydroxymethyl functionalities.

Proposed Experimental Protocol:

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one

A common method for the synthesis of tetrahydro-4H-pyran-4-one is the acid-catalyzed cyclization of a suitable precursor.

-

Reaction: A solution of 1,5-dichloro-3-pentanone in a suitable solvent is treated with a base to facilitate an intramolecular Williamson ether synthesis.

-

Reagents and Solvents: 1,5-dichloro-3-pentanone, sodium hydroxide, water, diethyl ether.

-

Procedure:

-

Dissolve 1,5-dichloro-3-pentanone in a biphasic mixture of water and diethyl ether.

-

Add a solution of sodium hydroxide dropwise with vigorous stirring at room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydro-4H-pyran-4-one.

-

Step 2: Strecker Synthesis of 4-Amino-4-cyanotetrahydropyran

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives from ketones.

-

Reaction: Tetrahydro-4H-pyran-4-one is treated with an alkali metal cyanide and an ammonium salt to form an α-aminonitrile.

-

Reagents and Solvents: Tetrahydro-4H-pyran-4-one, sodium cyanide, ammonium chloride, aqueous ammonia, methanol.

-

Procedure:

-

To a solution of ammonium chloride and sodium cyanide in aqueous ammonia, add a solution of tetrahydro-4H-pyran-4-one in methanol.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give 4-amino-4-cyanotetrahydropyran.

-

Step 3: Reduction of the Nitrile to this compound

The final step involves the reduction of the nitrile group to a primary amine and the simultaneous or subsequent reduction of the ester (if formed during workup) or nitrile to the hydroxymethyl group. A strong reducing agent is required.

-

Reaction: The aminonitrile is reduced to the corresponding amino alcohol.

-

Reagents and Solvents: 4-Amino-4-cyanotetrahydropyran, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 4-amino-4-cyanotetrahydropyran in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Proposed synthetic workflow for this compound.

Potential Applications in Drug Development

While there is no specific biological data available for this compound, the tetrahydropyran scaffold is prevalent in many approved drugs and clinical candidates. The introduction of an amino and a hydroxymethyl group provides two key points for further chemical modification, making this compound a versatile building block for combinatorial chemistry and lead optimization.

Potential Therapeutic Areas:

-

Oncology: The tetrahydropyran ring is a core component of several anticancer agents. The functional groups on this compound could be used to attach pharmacophores that target kinases, proteases, or other cancer-related proteins.

-

Infectious Diseases: Saturated heterocycles are often found in antiviral and antibacterial drugs. This scaffold could be elaborated to mimic natural substrates of viral or bacterial enzymes.

-

Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the amino and hydroxyl groups, combined with the ether oxygen of the tetrahydropyran ring, may provide favorable properties for crossing the blood-brain barrier.

The geminal arrangement of the amino and hydroxymethyl groups provides a rigid stereochemical presentation of these functionalities, which can be advantageous for specific receptor or enzyme binding.

Logical relationship of this compound in a drug discovery context.

Spectral Data

No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified. For researchers who synthesize this compound, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methylene protons of the tetrahydropyran ring (likely in the 1.5-4.0 ppm range), a singlet or broad singlet for the amino protons, a singlet or broad singlet for the hydroxyl proton, and a singlet for the hydroxymethyl protons.

-

¹³C NMR: Signals for the four distinct carbons of the tetrahydropyran ring, and a signal for the hydroxymethyl carbon.

-

IR: Characteristic stretches for N-H (amine), O-H (alcohol), and C-O (ether and alcohol) bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (131.17 g/mol ).

Conclusion

This compound is a chemical entity with potential as a versatile building block in the synthesis of novel compounds for drug discovery. While detailed technical information and experimental data are currently scarce in the public domain, its structural features suggest that it could be a valuable starting material for creating libraries of compounds for screening in various therapeutic areas. The proposed synthetic route provides a plausible method for its preparation, which would enable further investigation into its chemical and biological properties. As with any compound with limited published data, thorough characterization and validation of its properties are essential for any research application.

Technical Guide: Physical Properties of (4-Aminooxan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminooxan-4-yl)methanol, with the CAS Number 720706-20-7, is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with both an aminomethyl and a hydroxymethyl group at the 4-position. Its structure suggests potential utility as a building block in medicinal chemistry and drug discovery, where the amino and alcohol functionalities offer versatile points for further chemical modification. This guide provides a summary of the available physical and chemical properties of this compound, outlines general experimental protocols for their determination, and discusses the broader context of the biological potential of substituted tetrahydropyrans.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimentally determined values are available from chemical suppliers, other properties are based on computational predictions and should be considered as estimates.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | (4-Aminotetrahydro-2H-pyran-4-yl)methanol | [1] |

| CAS Number | 720706-20-7 | [1] |

| Chemical Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| Boiling Point | 231 °C at 760 mmHg | |

| Flash Point | 93.5 °C | |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | |

| Refractive Index | 1.474 | |

| pKa | 14.85 ± 0.10 (Predicted) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| logP | Data not available |

Experimental Protocols

Synthesis of Substituted Tetrahydropyrans

The synthesis of 4-aminotetrahydropyran scaffolds can be achieved through various organic synthesis strategies. One common approach involves the use of a Prins cyclization, which is the acid-catalyzed reaction of an alkene and an aldehyde. For a 4-amino substituted tetrahydropyran, a multi-step synthesis would likely be required, potentially involving the introduction of a nitrogen-containing functional group that is later converted to an amine.

Determination of Physical Properties

Melting Point: The melting point of a solid compound can be determined using a melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded.

Solubility: The solubility of a compound in various solvents (e.g., water, ethanol, dichloromethane, DMSO) is determined by adding a small, weighed amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after filtering out any undissolved solid.

Biological Activity Context

While no specific biological activity has been reported for this compound, the tetrahydropyran ring is a common scaffold in a variety of biologically active molecules. For instance, certain substituted tetrahydropyrans have been investigated for their potential as cytokinin activity modulators and as inhibitors of HIV protease. The presence of amino and hydroxyl groups on the oxane ring of this compound provides handles for combinatorial library synthesis to explore its potential biological activities.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of a synthesized organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to (4-Aminooxan-4-yl)methanol and Its Core Structure

A comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4-Aminooxan-4-yl)methanol and its foundational analogue, 4-Aminotetrahydropyran. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed look into a promising chemical scaffold.

Due to the limited availability of detailed experimental data for this compound, this guide will focus on its core chemical structure and draw parallels with the more extensively studied analogue, 4-Aminotetrahydropyran. This approach provides valuable insights into the chemical behavior and potential applications of this class of compounds.

Chemical Structure and Identification

This compound, also known as (4-amino-tetrahydro-2H-pyran-4-yl)methanol, is a heterocyclic organic compound. Its structure features a tetrahydropyran ring, which is a six-membered saturated ring containing one oxygen atom. At the 4-position of this ring, both an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) are attached to the same carbon atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 720706-20-7 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Predicted Density | 1.074 g/cm³[1] |

| Predicted Boiling Point | 231.0 °C[1] |

The structural representation of this compound is crucial for understanding its chemical properties and potential interactions.

Figure 1: Chemical structure of this compound.

Synthesis Strategies

For the closely related compound, 4-aminotetrahydropyran, a common synthetic approach involves the reduction of tetrahydropyran-4-one oxime or reductive amination of tetrahydropyran-4-one.

Hypothetical Synthesis Workflow:

A plausible synthetic route to this compound could involve the multi-step conversion of a suitable starting material, such as tetrahydropyran-4-carboxylic acid.

Figure 2: A potential synthetic pathway to this compound.

Spectroscopic Data (Analog-Based)

Detailed spectroscopic data for this compound is not currently available. However, the expected spectral characteristics can be inferred from data available for similar structures like 4-aminotetrahydropyran.

Table 2: Predicted Spectroscopic Data for this compound based on Analogues

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydropyran ring (δ 1.5-4.0 ppm), a singlet for the aminomethyl protons, a broad singlet for the amino protons, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the tetrahydropyran ring, with the carbon bearing the amino and hydroxymethyl groups appearing at a characteristic downfield shift. Signals for the hydroxymethyl carbon would also be present. |

| IR | Broad absorption band for the O-H and N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹). |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (131.17 m/z). |

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported. However, the tetrahydropyran motif is a common scaffold in many biologically active compounds and approved drugs. The presence of both an amino and a hydroxyl group suggests potential for hydrogen bonding and interactions with biological targets.

Substituted tetrahydropyrans are known to exhibit a range of biological activities, including acting as enzyme inhibitors and receptor ligands. The functional groups on this compound could allow it to serve as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.

Potential Signaling Pathway Interaction (Hypothetical):

Given the structural motifs, one could hypothesize its interaction with pathways involving amino acid or alcohol metabolism, or as a ligand for receptors that recognize small polar molecules. Further research would be needed to validate any such interactions.

Figure 3: A generalized hypothetical signaling pathway for a bioactive molecule.

Conclusion

This compound represents an interesting chemical scaffold with potential for further exploration in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, analysis of its structure and comparison with related, well-characterized analogues like 4-aminotetrahydropyran provide a solid foundation for future research. The synthetic strategies and predicted properties outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and similar molecules. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound and to unlock its potential in the development of novel therapeutics.

References

Unveiling the Molecular Weight of (4-Aminooxan-4-yl)methanol

For researchers and professionals engaged in drug development and chemical synthesis, precise molecular data is paramount. This guide provides a focused examination of the molecular weight of the compound (4-Aminooxan-4-yl)methanol, a heterocyclic building block of interest in medicinal chemistry.

Molecular Identity and Weight

This compound, also identified by its synonym (4-Aminotetrahydro-2H-pyran-4-yl)methanol, is a chemical compound registered under the CAS number 720706-20-7[1][2]. Based on its atomic composition, the molecular formula for this compound has been determined to be C6H13NO2[3][4][5][6].

The molecular weight, a critical parameter for stoichiometric calculations and analytical procedures, has been consistently reported for this compound.

| Parameter | Value | Source |

| Molecular Formula | C6H13NO2 | ChemBK[3], Ambeed[4], BLD Pharm[5] |

| Molecular Weight | 131.17 g/mol | ChemBK[3], Sigma-Aldrich, Ambeed[4], BLD Pharm[5] |

| Alternate Molecular Weight | 131.18 g/mol | abcr Gute Chemie |

As detailed in the table, the widely accepted molecular weight for this compound is 131.17 g/mol [3][4][5]. A minor variation to 131.18 g/mol is also noted by some suppliers. This slight difference is typically within the range of acceptable variance for standard laboratory applications.

Logical Relationship of Compound Identification

The accurate determination of a compound's molecular weight is fundamentally dependent on its verified chemical identity. The following diagram illustrates the logical workflow from compound name to its precise molecular weight.

References

- 1. lookchem.com [lookchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. 720706-20-7|(4-Amino-4-tetrahydropyranyl)methanol| Ambeed [ambeed.com]

- 5. 720706-20-7|(4-Amino-4-tetrahydropyranyl)methanol|BLD Pharm [bldpharm.com]

- 6. Chemical Product Catalog _Letter A_Page 856_Chemicalbook [chemicalbook.com]

The Versatile Scaffold: A Technical Primer on (4-aminotetrahydro-2H-pyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(4-aminotetrahydro-2H-pyran-4-yl)methanol and its closely related analogs are pivotal building blocks in modern medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and, most importantly, the application of this versatile scaffold in the development of novel therapeutics. The strategic incorporation of the tetrahydropyran ring offers a favorable combination of properties, including improved aqueous solubility and metabolic stability, making it an attractive moiety for drug design.

Core Chemical and Physical Properties

The fundamental characteristics of (4-aminotetrahydro-2H-pyran-4-yl)methanol and its common precursor, (tetrahydro-2H-pyran-4-yl)methanol, are summarized below. These properties are essential for their application in synthetic chemistry and drug formulation.

| Property | (4-aminotetrahydro-2H-pyran-4-yl)methanol | (tetrahydro-2H-pyran-4-yl)methanol |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₂O₂ |

| Molecular Weight | 131.17 g/mol | 116.16 g/mol [1][2] |

| CAS Number | 720706-20-7[3][4][5] | 14774-37-9[2] |

| Appearance | Solid | Colorless oil[6] |

| Solubility | Slightly soluble in water[2] |

Synthesis and Experimental Protocols

The synthesis of these key building blocks is crucial for their incorporation into drug candidates. Below are representative experimental protocols for the preparation of (tetrahydro-2H-pyran-4-yl)methanol and a general method for the synthesis of 4-aminotetrahydropyran compounds.

Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

A common and efficient method for the synthesis of (tetrahydro-2H-pyran-4-yl)methanol involves the reduction of a commercially available starting material, ethyl tetrahydro-2H-pyran-4-carboxylate.

Experimental Protocol:

-

A suspension of lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is stirred and cooled to 0°C.

-

Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added dropwise to the cooled suspension.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

To quench the excess LiAlH₄, ethyl acetate (20 mL) is slowly added, followed by the addition of a 10% aqueous solution of sodium hydroxide (NaOH).

-

The resulting mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then filtered through a pad of diatomaceous earth to remove insoluble materials.

-

The filtrate is concentrated under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.[6]

General Workflow for the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

Caption: Synthetic workflow for (tetrahydro-2H-pyran-4-yl)methanol.

Applications in Drug Discovery and Development

The (4-aminotetrahydro-2H-pyran-4-yl)methanol scaffold is a key component in a variety of investigational drug candidates targeting a range of diseases. Its incorporation often aims to enhance pharmacological properties such as potency, selectivity, and pharmacokinetics.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a critical regulator of transcription and a validated target in oncology. The inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, making it a promising strategy for cancer therapy.

A highly selective and potent CDK9 inhibitor, JSH-150 , incorporates the (4-aminotetrahydro-2H-pyran-4-yl)methanol core. This compound demonstrated an IC₅₀ of 1 nM against CDK9 and exhibited significant antiproliferative effects across various cancer cell lines, including leukemia, melanoma, and lung cancer.[2] In a xenograft mouse model using MV4-11 leukemia cells, a 10 mg/kg dose of JSH-150 almost completely suppressed tumor progression.[2] The mechanism of action involves the inhibition of RNA Polymerase II phosphorylation, suppression of MCL-1 and c-Myc expression, cell cycle arrest, and induction of apoptosis.[2]

CDK9 Inhibition Signaling Pathway

Caption: JSH-150 inhibits CDK9-mediated transcription.

Toll-like Receptor 7 (TLR7) Agonists

TLR7 is a key receptor in the innate immune system, and its activation can trigger antiviral and antitumor responses. Small molecule TLR7 agonists are being investigated as immunomodulatory agents. The (tetrahydro-2H-pyran-4-yl)methanol moiety has been utilized in the development of pteridinone-based TLR7 agonists for the potential oral treatment of viral hepatitis.[2]

Cannabinoid Receptor 2 (CB2) Agonists

The CB2 receptor is primarily expressed in the immune system and is a therapeutic target for inflammatory and neuropathic pain. Selective CB2 agonists aim to provide pain relief without the psychoactive side effects associated with CB1 receptor activation.

The compound GW842166X , a selective CB2 agonist, was developed for the treatment of inflammatory pain and incorporates a [(tetrahydro-2H-pyran-4-yl)methyl] group.[7] This compound demonstrated an oral ED₅₀ of 0.1 mg/kg in a rat model of inflammatory pain, highlighting the successful application of the tetrahydropyran scaffold in achieving potent and orally bioavailable drug candidates.[7] The starting material for this component is (tetrahydro-2H-pyran-4-yl)methanol.[2]

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for a series of direct (4-aminotetrahydro-2H-pyran-4-yl)methanol derivatives is not extensively available in the public domain, the successful development of compounds like JSH-150 and GW842166X underscores the value of the tetrahydropyran core. Its properties, such as providing a three-dimensional structure, improving solubility, and offering points for further chemical modification, are key to its utility in drug design. The amino and hydroxyl groups on the scaffold serve as versatile handles for creating a diverse range of chemical entities to explore the chemical space around a biological target.

Logical Flow of Scaffold Application in Drug Discovery

Caption: Drug discovery workflow utilizing the core scaffold.

Conclusion

(4-aminotetrahydro-2H-pyran-4-yl)methanol is a valuable and versatile building block in drug discovery. Its favorable physicochemical properties and synthetic tractability have enabled its incorporation into a range of promising clinical candidates targeting diverse diseases such as cancer and inflammatory pain. The continued exploration of this scaffold is likely to yield further novel therapeutics with improved pharmacological profiles.

References

- 1. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: (4-Aminooxan-4-yl)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (4-Aminooxan-4-yl)methanol, a substituted tetrahydropyran derivative, represents a novel chemical entity with potential applications in medicinal chemistry and drug discovery. The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents.[1][2] This document provides a comprehensive technical overview of this compound, including a proposed synthetic pathway, expected analytical characterization data, and a general protocol for biological screening. While this specific molecule is commercially available (CAS No. 720706-20-7), a detailed scientific literature on its synthesis and biological characterization is not extensively available.[3] Therefore, this guide consolidates established methodologies for the synthesis and analysis of structurally related compounds to provide a predictive and practical framework for researchers.

Introduction to Substituted Tetrahydropyrans

The tetrahydropyran (THP) moiety is a critical structural component in a wide array of bioactive molecules.[1][2] Its prevalence in pharmaceuticals underscores the importance of developing robust synthetic methodologies for novel THP derivatives.[2] The synthesis of substituted tetrahydropyrans can be achieved through various strategies, including intramolecular cyclization of δ-halocarbanions, acid-mediated cyclization of alkenols, and the Barbier-Prins cyclization.[1][4][5] These methods offer pathways to create diverse libraries of THP-containing compounds for biological screening.

Proposed Synthesis of this compound

While a specific published synthesis for this compound is not readily found, a plausible retro-synthetic analysis suggests a pathway starting from a suitable protected precursor. A logical approach would involve the synthesis of a tetrahydropyran-4-one derivative, followed by the introduction of the amino and hydroxymethyl groups at the 4-position.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of 4-Aminotetrahydro-pyran-4-carbonitrile

This procedure is adapted from established methods for the Strecker synthesis on cyclic ketones.

-

To a solution of tetrahydro-pyran-4-one (1.0 eq) in a suitable solvent such as aqueous ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminotetrahydro-pyran-4-carbonitrile.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile and Ester to this compound

This step involves the reduction of the nitrile group to a primary amine and the ester (if formed during workup of the nitrile) to a primary alcohol.

-

Carefully suspend the purified 4-aminotetrahydro-pyran-4-carbonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq), in THF to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.[6][7][8][9] The following table summarizes the expected characterization data based on the analysis of similar structures.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.50-3.70 (m, 4H, -CH₂-O-), δ 3.30 (s, 2H, -CH₂-OH), δ 1.40-1.60 (m, 4H, -CH₂-C-CH₂-), δ 4.85 (s, 1H, -OH), δ 2.10 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 65.0 (-CH₂-O-), δ 68.0 (-CH₂-OH), δ 55.0 (quaternary C), δ 35.0 (-CH₂-C-CH₂-) |

| Mass Spectrometry (ESI+) | m/z 132.10 [M+H]⁺ |

| Infrared (IR) Spectroscopy | ν 3350-3450 cm⁻¹ (N-H, O-H stretch), ν 2850-2950 cm⁻¹ (C-H stretch), ν 1050-1150 cm⁻¹ (C-O stretch) |

| Elemental Analysis | Calculated for C₆H₁₃NO₂: C, 54.94%; H, 9.99%; N, 10.68%. Found: C, ±0.4%; H, ±0.4%; N, ±0.4% |

Biological Activity Screening Workflow

Given the novelty of this compound, a systematic approach to identifying its potential biological activity is warranted. A high-throughput screening (HTS) campaign is a standard initial step in drug discovery to assess a compound's effect on a wide range of biological targets.

Diagram: High-Throughput Screening Workflow

Caption: A generalized workflow for the high-throughput screening of a novel chemical entity.

Experimental Protocol: General Cell Viability Assay (e.g., MTT Assay)

-

Cell Culture: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Signaling Pathway Analysis

Should the initial screening reveal significant biological activity, for instance, in a cancer cell line, subsequent studies would focus on elucidating the underlying mechanism of action. This often involves investigating the compound's effect on key signaling pathways implicated in cell proliferation and survival.

Diagram: Hypothetical Signaling Pathway for Investigation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a structurally interesting molecule that warrants further investigation by the scientific community. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed protocols and workflows are based on well-established principles in organic chemistry and drug discovery, offering a starting point for researchers to explore the potential of this and other novel substituted tetrahydropyran derivatives. The amenability of the tetrahydropyran scaffold to chemical modification suggests that a library of analogues could be synthesized to explore structure-activity relationships (SAR) and develop potent and selective modulators of biological targets.

References

- 1. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes [organic-chemistry.org]

- 5. static.csbsju.edu [static.csbsju.edu]

- 6. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 7. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of (4-Aminooxan-4-yl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for the novel organic compound (4-Aminooxan-4-yl)methanol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic analysis.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, including other 4-substituted oxanes and aminocyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.75 - 3.65 | m | 4H | -O-CH ₂- (axial and equatorial) |

| ~ 3.50 | s | 2H | -CH ₂-OH |

| ~ 2.0 - 1.8 | br s | 3H | -NH ₂ and -OH |

| ~ 1.70 - 1.55 | m | 4H | -C-CH ₂-C- (axial and equatorial) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 68.0 | -C H₂-OH |

| ~ 64.0 | -O-C H₂- |

| ~ 55.0 | -C -(NH₂)(CH₂OH) |

| ~ 35.0 | -C-C H₂-C- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1620 - 1560 | Medium | N-H bending (scissoring) |

| 1470 - 1440 | Medium | C-H bending |

| 1150 - 1050 | Strong | C-O stretching (ether and alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 132.0974 | [M+H]⁺ (Calculated for C₅H₁₂NO₂) |

| 114.0868 | [M-H₂O+H]⁺ |

| 101.0817 | [M-CH₂OH+H]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for polar, small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Solvent suppression techniques may be employed if residual solvent signals interfere with analyte peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Solid (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 0.1-1.0 mg/mL) in a suitable solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.[2][3]

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone system or coupled with a liquid chromatography (LC) system.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Purity Analysis of (4-Aminooxan-4-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of (4-Aminooxan-4-yl)methanol, a key building block in medicinal chemistry and drug discovery. This document outlines potential synthetic impurities, detailed experimental protocols for chromatographic and spectroscopic analysis, and a logical workflow for comprehensive purity determination.

Introduction

This compound is a saturated heterocyclic compound containing both a primary amine and a primary alcohol functional group. Its structural rigidity and bifunctionality make it a valuable scaffold for the synthesis of novel chemical entities with potential therapeutic applications. Ensuring the purity of this intermediate is critical for the reproducibility of synthetic protocols and the safety and efficacy of downstream drug candidates. This guide details the analytical techniques required to identify and quantify the main compound and its potential process-related impurities and degradation products.

Potential Synthetic Impurities

A plausible and common synthetic route to this compound is the reductive amination of tetrahydro-4H-pyran-4-one. This process, while efficient, can lead to several potential impurities. Understanding these is key to developing robust analytical methods.

A likely synthesis pathway involves the reaction of tetrahydro-4H-pyran-4-one with a source of ammonia to form an intermediate imine or enamine, which is then reduced to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.

Based on this proposed synthesis, the following table summarizes potential impurities:

| Impurity Name | Structure | Potential Origin |

| Tetrahydro-4H-pyran-4-one |  | Unreacted starting material. |

| (4-Hydroxyoxan-4-yl)methanol |  | Reduction of the starting ketone. |

| Bis(4-(hydroxymethyl)oxan-4-yl)amine |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and separating it from non-volatile impurities. Due to the lack of a strong chromophore in the molecule, derivatization or the use of a universal detector is often necessary.

Experimental Protocol: HPLC with UV Detection after Derivatization

-

Objective: To quantify the purity of this compound and related amine-containing impurities.

-

Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., 0.1 M HCl or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Prepare a derivatization solution containing OPA and N-acetyl-L-cysteine in a borate buffer (pH 9.5).

-

In an autosampler vial, mix the sample solution with the derivatization reagent and allow it to react for a specified time (typically 1-2 minutes) before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Phosphate buffer (pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from low to high organic phase concentration (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 340 nm or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities, including residual solvents and potential byproducts. Due to the polar nature and low volatility of this compound, derivatization is required to convert it into a more volatile and thermally stable compound.

Experimental Protocol: GC-MS with Silylation

-

Objective: To identify and quantify volatile impurities and the main compound after derivatization.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Sample Preparation:

-

Accurately weigh about 1-2 mg of the this compound sample into a GC vial.

-

Add a suitable solvent (e.g., pyridine or acetonitrile, 100 µL).

-

Add the silylating agent (100 µL of BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR spectra confirm the structure of this compound and can reveal the presence of impurities.

Experimental Protocol: ¹H and ¹³C NMR

-

Objective: To confirm the chemical structure and assess purity.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

Data Analysis:

-

Structural Confirmation: Compare the observed chemical shifts, multiplicities, and integrations with the expected spectrum for this compound.

-

Purity Assessment: The presence of unexpected signals may indicate impurities. For qNMR, the purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.

-

Data Presentation

Quantitative data from the analytical methods should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Purity Data (Hypothetical)

| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |

| Batch XYZ-001 | 4.5 | 15000 | 0.5 | Impurity A |

| 8.2 | 2970000 | 99.0 | This compound | |

| 10.1 | 30000 | 1.0 | Impurity B |

Table 2: GC-MS Impurity Profile (Hypothetical)

| Retention Time (min) | Identified Compound | Match Factor | Relative Abundance (%) |

| 3.1 | Methanol | 98 | 0.05 |

| 12.5 | Derivatized this compound | - | 99.5 |

| 15.2 | Derivatized Impurity C | 85 | 0.45 |

Logical Workflow for Purity Analysis

A systematic approach to purity analysis ensures that all potential impurities are adequately assessed. The following diagram illustrates a recommended workflow.

Conclusion

The purity of this compound is paramount for its successful application in research and drug development. A multi-faceted analytical approach combining HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the compound's purity profile. The methodologies and workflow detailed in this guide offer a robust framework for researchers and scientists to ensure the quality and consistency of this important chemical intermediate.

In-depth Technical Guide to (4-Aminooxan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate (4-Aminooxan-4-yl)methanol, including its commercial availability, physicochemical properties, a plausible synthetic route, and its application in the synthesis of therapeutic agents.

Introduction

This compound is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with both an aminomethyl and a hydroxymethyl group at the C4 position. Its structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of complex molecules with potential therapeutic applications. This guide consolidates available technical information to support its use in research and development.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes information from various vendors. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| ChemShuttle | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | Custom synthesis services are also available.[1] |

| Ambeed | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | |

| Carbosynth | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | |

| Nanjing D-Stone Tech | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | |

| Capot Chemical Co., Ltd. | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below. This information is crucial for its characterization and use in synthetic protocols.

| Property | Value | Source |

| Appearance | Orange oil | [2] |

| Molecular Formula | C₆H₁₃NO₂ | Supplier Data |

| Molecular Weight | 131.17 g/mol | Supplier Data |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.68 – 3.64 (m, 4H), 3.33 (s, 2H), 2.07 (br s, 3H), 1.65 – 1.56 (m, 2H), 1.35 (dt, 2H, J = 3.6 Hz, J = 12.5 Hz) | [2] |

| Mass Spectrometry (ESI) | m/z calculated for C₆H₁₃NO₂ [M+1] = 132.09, Found: 132.20 | [2] |

Synthesis Protocol

Reaction Scheme:

Experimental Protocol: Reduction of 4-Nitrooxane-4-carbonitrile

-

Step 1: Synthesis of 4-Nitrooxane-4-carbonitrile (Precursor)

-

To a solution of Tetrahydro-4H-pyran-4-one in a suitable solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

-

Stir the reaction mixture at room temperature until the formation of the cyanohydrin is complete.

-

Quench the reaction and work up to isolate the cyanohydrin.

-

The resulting cyanohydrin is then treated with sodium nitrite in the presence of an acid to yield 4-nitrooxane-4-carbonitrile.

-

-

Step 2: Reduction to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrooxane-4-carbonitrile in the same anhydrous solvent to the suspension of the reducing agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate and wash it thoroughly with the ether solvent.

-

Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

-

Application in Medicinal Chemistry: Synthesis of TRPM3 Antagonists

This compound has been utilized as a key intermediate in the synthesis of novel antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[3] TRPM3 is a non-selective cation channel involved in various physiological processes, and its modulation is a target for the treatment of pain, epilepsy, and inflammatory hypersensitivity.[3]

The following workflow illustrates the use of this compound in a coupling reaction to form a TRPM3 antagonist.

Experimental Protocol: Amide Coupling Reaction

-

Reaction Setup: In a suitable reaction vessel, dissolve the carboxylic acid precursor, this compound (1.0 equivalent), and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.[3]

-

Work-up: Partition the reaction mixture between water and dichloromethane (DCM). Separate the layers and extract the aqueous layer twice with DCM.[3]

-

Isolation: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the resulting residue by flash column chromatography on silica gel using a gradient of methanol (0-8%) in DCM to afford the final N-substituted TRPM3 antagonist.[3]

Signaling Pathway Context

The involvement of this compound in the synthesis of TRPM3 antagonists places it in the context of cellular signaling pathways regulated by this ion channel. TRPM3 is activated by various stimuli, including heat and chemical agonists like pregnenolone sulfate, leading to cation influx and cellular depolarization. Antagonists developed using this compound would block this activity, thereby modulating downstream signaling events.

Conclusion

This compound is a commercially available chemical intermediate with demonstrated utility in the synthesis of biologically active molecules, specifically TRPM3 antagonists. While detailed synthetic procedures for this compound are not widely published, its preparation via the reduction of a suitable nitro- or cyano-precursor is a feasible approach. This guide provides a consolidated resource of its properties, a plausible synthetic protocol, and its application in medicinal chemistry to aid researchers in its effective utilization.

References

An In-depth Technical Guide on the Safety and Handling of (4-Aminooxan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for structurally similar compounds. A comprehensive risk assessment should be conducted before handling (4-Aminooxan-4-yl)methanol.

Introduction

This compound, with the CAS Number 720706-20-7, is a heterocyclic organic compound. Its structure, featuring a saturated oxane (tetrahydropyran) ring with both an amino and a hydroxymethyl substituent on the same carbon, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The presence of primary amine and alcohol functional groups allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a summary of the available safety and handling information, drawing from data on closely related analogs where specific data for the title compound is not available.

Hazard Identification and Classification

Based on the safety data sheet for the closely related compound [4-(aminomethyl)oxan-4-yl]methanol, this compound is not classified as a hazardous substance.[1] However, it is prudent to handle it with care, as it may cause irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: While the direct precautionary statements for this compound are not explicitly listed in the available resources, standard precautions for irritant chemicals should be followed.

Signal Word: Warning[1]

Pictogram: ! GHS07: Exclamation Mark

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 720706-20-7 | |

| Molecular Formula | C6H13NO2 | Inferred |

| Molecular Weight | 131.17 g/mol | Inferred |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

7.1 Precautions for Safe Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.

7.2 Conditions for Safe Storage

-

Store in a tightly closed container.[1]

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the public domain. Researchers should develop their own protocols based on the specific chemical transformations being conducted, incorporating the safety and handling precautions outlined in this guide. A general workflow for handling this chemical is provided below.

Caption: General laboratory workflow for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Information

No specific toxicological data for this compound was found. The primary hazards are related to its irritant properties.

Logical Relationships in Safety Assessment

The safety assessment for a novel or data-poor compound like this compound relies on a logical progression from available information on analogous structures.

Caption: Logical relationship for deriving safety protocols for a data-poor compound.

This guide is intended to provide a starting point for the safe handling of this compound. Always consult multiple sources of safety information and perform a thorough risk assessment before beginning any new experimental work.

References

An In-depth Technical Guide to the Solubility Profile of (4-Aminooxan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predicted characteristics of the solubility profile of (4-Aminooxan-4-yl)methanol and its hydrochloride salt. Direct experimental quantitative solubility data for this compound is limited in publicly accessible literature. Therefore, this document synthesizes information from structurally similar compounds, general principles of organic chemistry, and established experimental methodologies to offer a robust predictive analysis and guide for laboratory investigation. This guide includes predicted solubility characteristics, detailed hypothetical protocols for experimental determination of key physicochemical parameters, and logical workflows to aid researchers in their studies of this compound.

Introduction

This compound, also known as 4-(hydroxymethyl)tetrahydro-2H-pyran-4-amine, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a scaffold or building block. Its structure, featuring a tetrahydropyran ring with both an amino and a hydroxymethyl substituent on the same carbon, suggests a high degree of polarity and the potential for significant hydrogen bonding. Understanding the solubility profile of this compound is critical for its application in pharmaceutical development, including formulation, bioavailability, and in vitro/in vivo testing.

This guide addresses the current knowledge gap by providing a detailed analysis based on analogous compounds and theoretical considerations. It also presents standardized experimental protocols that can be readily adapted for the precise determination of its solubility and related physicochemical properties.

Physicochemical Properties and Predicted Solubility

The presence of a primary amine and a primary alcohol functional group on a cyclic ether backbone suggests that this compound is a polar molecule. The amine group can act as a hydrogen bond acceptor and donor, while the hydroxyl group and the ether oxygen can also participate in hydrogen bonding. These characteristics are expected to govern its solubility in various solvents.

Key Predicted Physicochemical Characteristics:

-

High Polarity: The combination of amine, hydroxyl, and ether functionalities results in a molecule with a high affinity for polar solvents.

-

pH-Dependent Solubility: The basic nature of the primary amine (pKa estimated to be in the range of 9-10) indicates that the compound's aqueous solubility will be highly dependent on pH. In acidic solutions, the amine will be protonated to form an ammonium salt, which is expected to have significantly higher water solubility than the free base.

-

Salt Form: The compound is commercially available as a hydrochloride salt ((4-aminotetrahydro-2h-pyran-4-yl)methanol hydrochloride). This salt form is anticipated to be readily soluble in water and other polar protic solvents.

While specific quantitative data for this compound is not available, data for the closely related compound 4-Methyltetrahydropyran-4-amine provides a useful reference point.

Table 1: Solubility Data for a Structurally Related Compound

| Compound Name | CAS Number | Solvent | Temperature (°C) | Solubility | Citation |

| 4-Methyltetrahydropyran-4-amine | 693245-65-7 | Water | 25 | 145 g/L (Calculated) | [1] |

This high calculated solubility for a similar compound suggests that this compound is also likely to be highly soluble in water, especially in its protonated form.

Experimental Protocols for Solubility Profile Determination

To obtain precise and reliable solubility data for this compound, established experimental methodologies should be employed. The following sections detail the protocols for determining thermodynamic solubility, pKa, and the partition coefficient (LogP).

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (or its hydrochloride salt) to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved compound from the undissolved solid by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration from replicate experiments, typically expressed in mg/mL or mol/L.

-

Determination of pKa by Potentiometric Titration

The pKa of the primary amine is a critical parameter for understanding its pH-dependent solubility. Potentiometric titration is a precise method for its determination.[3]

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.

-

-

Titration:

-

Place the solution in a thermostatted vessel and monitor the pH using a calibrated pH electrode.

-

Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

Unlocking the Potential of (4-Aminooxan-4-yl)methanol: A Guide to Future Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminooxan-4-yl)methanol stands as a novel chemical entity with a unique structural architecture, combining a substituted oxane ring with primary amino and hydroxyl functional groups. While specific research on this compound is not publicly available, its constituent moieties are present in a wide array of biologically active molecules and approved pharmaceuticals. This inherent structural similarity suggests a rich landscape of potential therapeutic applications and research avenues. This document serves as a technical guide for researchers, outlining prospective research areas for this compound, including hypothetical synthetic routes, potential biological activities, and detailed experimental protocols based on analogous compounds.

Synthetic Strategies

The synthesis of this compound is anticipated to be achievable through multi-step organic synthesis, leveraging established methodologies for the formation of substituted heterocyclic systems. A plausible and efficient synthetic approach could involve the reduction of a corresponding nitro or cyano precursor.

1.1. Proposed Synthetic Protocol via Nitro Reduction

A common and effective method for the introduction of an amine group is the reduction of a nitro group.[1] This can be adapted for the synthesis of this compound as outlined below.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve a hypothetical precursor, 4-nitrooxan-4-yl)methanol, in an appropriate alcoholic solvent such as methanol or ethanol.

-

Catalyst Addition: Introduce a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney nickel.[1]

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, typically at a pressure of 3-5 bar, and stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours.

-

Monitoring and Work-up: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization to obtain the final product of high purity.

Potential Research Areas and Biological Activities